DB(aj)A-DE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

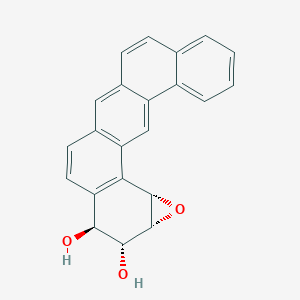

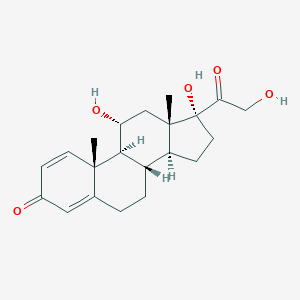

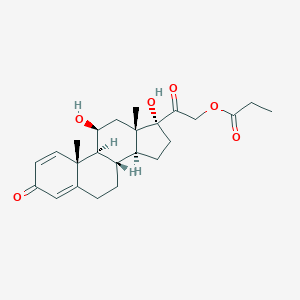

DB(aj)A-DE is a synthetic compound that has recently gained attention in the scientific community due to its potential use in various research applications. This compound is a derivative of dibenz[a,j]acridine (DB(aj)A), a polycyclic aromatic hydrocarbon (PAH) that is commonly found in cigarette smoke and other environmental pollutants. This compound has been synthesized to investigate its potential as a tool for studying the effects of DB(aj)A on biological systems.

Mechanism of Action

The mechanism of action of DB(aj)A-DE is not fully understood, but it is believed to involve the formation of reactive intermediates that can bind to DNA and cause damage. This compound may also interfere with cellular signaling pathways and induce oxidative stress, leading to cellular damage and apoptosis.

Biochemical and Physiological Effects:

This compound has been shown to induce DNA damage and inhibit DNA repair mechanisms in vitro. In addition, this compound has been shown to induce oxidative stress and apoptosis in various cell lines. This compound may also have effects on cellular signaling pathways and gene expression, although further research is needed to fully understand these effects.

Advantages and Limitations for Lab Experiments

One advantage of using DB(aj)A-DE in lab experiments is that it can be used to study the effects of DB(aj)A without the need for exposure to environmental pollutants or cigarette smoke. This allows for more controlled experiments and reduces the risk of confounding factors. However, one limitation of using this compound is that it may not fully replicate the effects of DB(aj)A in vivo, as the metabolism and distribution of the compound may differ in living organisms.

Future Directions

There are several potential future directions for research on DB(aj)A-DE, including:

1. Investigation of the effects of this compound on different cell types and tissues to identify potential targets for cancer prevention and treatment.

2. Development of new synthesis methods for this compound to improve yields and purity.

3. Investigation of the pharmacokinetics and metabolism of this compound in vivo to better understand its potential as a research tool.

4. Development of new derivatives of this compound with improved properties for specific research applications.

5. Investigation of the effects of this compound on epigenetic modifications and gene expression to identify potential mechanisms of action.

Conclusion:

This compound is a synthetic compound that has potential as a research tool for investigating the effects of DB(aj)A on biological systems. This compound can be used to study the mechanism of action of DB(aj)A, the biochemical and physiological effects of this compound, and potential targets for cancer prevention and treatment. Further research is needed to fully understand the effects of this compound and to identify new directions for research on this compound.

Synthesis Methods

DB(aj)A-DE is synthesized through a multi-step process that involves the conversion of DB(aj)A into a reactive intermediate, which is then reacted with a nucleophile to form the final product. The synthesis of this compound is a challenging process that requires careful control of reaction conditions to achieve high yields and purity.

Scientific Research Applications

DB(aj)A-DE has several potential research applications, including the study of the mechanism of action of DB(aj)A and the investigation of the biochemical and physiological effects of this compound on biological systems. DB(aj)A is a known carcinogen and mutagen, and its effects on DNA damage and repair have been extensively studied. This compound can be used to investigate the specific mechanisms by which DB(aj)A causes DNA damage and to identify potential targets for cancer prevention and treatment.

properties

CAS RN |

119181-08-7 |

|---|---|

Molecular Formula |

C22H16O3 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(18S,19R,20R,22S)-21-oxahexacyclo[12.9.0.03,12.04,9.017,23.020,22]tricosa-1(14),2,4,6,8,10,12,15,17(23)-nonaene-18,19-diol |

InChI |

InChI=1S/C22H16O3/c23-19-15-8-7-13-9-12-6-5-11-3-1-2-4-14(11)16(12)10-17(13)18(15)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21-,22+/m0/s1 |

InChI Key |

ICNAMIKDCKTULS-LNRXMEIDSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)[C@@H]([C@H]([C@@H]6[C@H]5O6)O)O |

SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)C(C(C6C5O6)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)C(C(C6C5O6)O)O |

Other CAS RN |

121209-33-4 |

synonyms |

anti-dibenz(a,j)anthracene-3,4-diol-1,2-epoxide DB(a,j)A-diol-epoxide DB(aj)A-DE dibenz(a,j)anthracene-3,4-diol-1,2-epoxide dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aalpha,2alpha,3beta,13calpha)-(+-)-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aalpha,2alpha,3beta,13calpha)-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aalpha,2beta,3alpha,13calpha)-(+-)-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aalpha,2beta,3alpha,13calpha)-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aR-(1aalpha,2alpha,3beta,13calpha))-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aR-(1aalpha,2beta,3alpha,13calpha))-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aS-(1aalpha,2alpha,3beta,13calpha))-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aS-(1aalpha,2beta,3alpha,13calpha))-isome |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isoxazolo[5,4-c]pyridin-3-amine](/img/structure/B46305.png)

![Imidazo[1,2-a]pyridin-3-ylacetic acid](/img/structure/B46324.png)

![N-[benzotriazol-1-yl(phenyl)methyl]benzamide](/img/structure/B46327.png)

![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)